molecular formula C14H13N3O2 B4859513 N-[3-(acetylamino)phenyl]nicotinamide

N-[3-(acetylamino)phenyl]nicotinamide

Cat. No.: B4859513
M. Wt: 255.27 g/mol
InChI Key: XEJMHQBCDQKLJB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]nicotinamide is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]nicotinamide typically involves the acetylation of 3-aminophenyl nicotinamide. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(acetylamino)phenyl]nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide deficiency.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence the activity of enzymes involved in redox reactions and energy metabolism. The compound can also modulate cellular stress responses and DNA repair mechanisms, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor to N-[3-(acetylamino)phenyl]nicotinamide, with similar biological activities.

    Nicotinic Acid: Another derivative of vitamin B3, with distinct pharmacological properties.

    N-(2-chlorophenyl)nicotinamide: A structurally similar compound with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific acetylamino substitution, which imparts distinct chemical reactivity and biological activity compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-5-2-6-13(8-12)17-14(19)11-4-3-7-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMHQBCDQKLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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